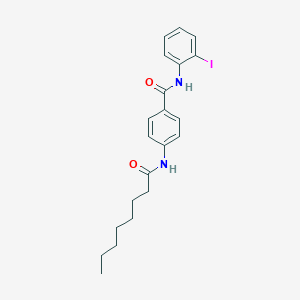
N-(2-iodophenyl)-4-(octanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-iodophenyl)-4-(octanoylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to a phenyl ring and an octanoylamino group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-4-(octanoylamino)benzamide typically involves the following steps:
Amidation: The formation of the benzamide structure involves the reaction of an amine with a benzoyl chloride derivative. In this case, octanoylamine reacts with 4-aminobenzoyl chloride to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)-4-(octanoylamino)benzamide can undergo various chemical reactions, including:
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amide or phenyl ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium azide, potassium cyanide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of N-(2-phenyl)-4-(octanoylamino)benzamide.
Substitution: Formation of N-(2-substituted phenyl)-4-(octanoylamino)benzamide derivatives.
Oxidation: Formation of oxidized benzamide derivatives.
Scientific Research Applications
N-(2-iodophenyl)-4-(octanoylamino)benzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules through various chemical transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-4-(octanoylamino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the amide group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[Benzoyl(ethyl)amino]-N-(2-iodophenyl)-N-methylbenzamide
- N-(2-iodophenyl)-N-alkylcinnamides
Uniqueness
N-(2-iodophenyl)-4-(octanoylamino)benzamide is unique due to the presence of the octanoylamino group, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds and may contribute to its specific biological activities and applications.
Properties
Molecular Formula |
C21H25IN2O2 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
N-(2-iodophenyl)-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C21H25IN2O2/c1-2-3-4-5-6-11-20(25)23-17-14-12-16(13-15-17)21(26)24-19-10-8-7-9-18(19)22/h7-10,12-15H,2-6,11H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
BLOHQUKMTMDROW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B15017305.png)
![3-chloro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B15017313.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15017315.png)
![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15017322.png)
![N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B15017330.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15017333.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15017344.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15017348.png)
![N-({N'-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15017351.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B15017359.png)
![6-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15017366.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15017371.png)

![N'-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-chlorobenzohydrazide](/img/structure/B15017379.png)
